3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
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Overview
Description
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a cyclohexyl group and a trifluoromethyl group attached to a pyrimidinedione core. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a trifluoromethyl-substituted diketone in the presence of a base, followed by cyclization to form the pyrimidinedione ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-2,4(1H,3H)-pyrimidinedione: Lacks the trifluoromethyl group.
6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the cyclohexyl group.
3-cyclohexyl-6-methyl-2,4(1H,3H)-pyrimidinedione: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the cyclohexyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its stability and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-cyclohexyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOXKQXGZFZFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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